An In-depth Technical Guide to 25-Desacetyl Rifampicin-d3
An In-depth Technical Guide to 25-Desacetyl Rifampicin-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 25-Desacetyl Rifampicin-d3, a key molecule in the study of the antibiotic Rifampicin. This document details its chemical and physical properties, its role as an internal standard in analytical methodologies, and the metabolic pathways associated with its parent compound.
Core Compound Properties
25-Desacetyl Rifampicin-d3 is the deuterated form of 25-Desacetyl Rifampicin, the primary and microbiologically active metabolite of the potent antibiotic Rifampicin. The incorporation of three deuterium (B1214612) atoms on the methyl group of the piperazinyl moiety provides a stable isotopic label, making it an ideal internal standard for quantitative analysis by mass spectrometry.
Physicochemical Data
The following tables summarize the key quantitative data for both 25-Desacetyl Rifampicin-d3 and its non-labeled counterpart.
| Property | 25-Desacetyl Rifampicin-d3 | 25-Desacetyl Rifampicin |
| Chemical Name | 25-O-Deacetyl-3-[(E)-[(4-(methyl-d3)-1-piperazinyl)imino]methyl]rifamycin | 25-O-deacetyl-3-[(E)-[(4-methyl-1-piperazinyl)imino]methyl]-rifamycin[1][2] |
| Synonyms | 25-Deacetylrifampicin-d3, Desacetylrifampin-d3 | Desacetylrifampicin, 25-Desacetylrifampin[1][2] |
| Molecular Formula | C₄₁H₅₃D₃N₄O₁₁[3] | C₄₁H₅₆N₄O₁₁[1][4] |
| Molecular Weight | 783.92 g/mol [3] | 780.9 g/mol [1][4] |
| CAS Number | Not available | 16783-99-6[1][2][4] |
| Appearance | Reddish-orange to brown-orange solid[3] | Dark red to black solid[5] |
| Purity | >85%[6][7] | ≥95%[1] |
| Melting Point | >162°C (decomposes)[8] | >300°C[5] |
| Storage Temperature | -20°C[3][8] | -20°C[1][5] |
Solubility
| Solvent | 25-Desacetyl Rifampicin-d3 Solubility | 25-Desacetyl Rifampicin Solubility | Rifampicin Solubility |
| Methanol (B129727) | Soluble[8] | Slightly Soluble[5] | 16 mg/mL (at 25°C)[9] |
| DMSO | Not explicitly stated | Slightly Soluble[1][5] | ~100 mg/mL[9] |
| Chloroform | Soluble[8] | Not explicitly stated | 349 mg/mL (at 25°C)[9] |
| Water | Not explicitly stated | Sparingly soluble in aqueous buffers | Slightly soluble: 2.5 mg/mL at pH 7.3, 1.3 mg/mL at pH 4.3 (at 25°C)[9] |
| Ethanol | Not explicitly stated | Not explicitly stated | ~10 mg/mL (in 95% ethanol)[9] |
| DMF | Not explicitly stated | Not explicitly stated | Soluble[10] |
Metabolic Pathway of Rifampicin
Rifampicin undergoes metabolism in the liver, primarily through deacetylation to form 25-Desacetyl Rifampicin. This reaction is catalyzed by carboxylesterases. Rifampicin is also a potent inducer of its own metabolism and the metabolism of other drugs through the activation of the pregnane (B1235032) X receptor (PXR), which upregulates the expression of cytochrome P450 enzymes, particularly CYP3A4.
Experimental Protocols
25-Desacetyl Rifampicin-d3 is crucial for the accurate quantification of Rifampicin and its primary metabolite in biological matrices. Below is a representative experimental protocol for the analysis of Rifampicin and 25-Desacetyl Rifampicin in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Quantification of Rifampicin and 25-Desacetyl Rifampicin in Human Plasma by LC-MS/MS
This protocol is adapted from established methods for the therapeutic drug monitoring and pharmacokinetic analysis of Rifampicin.
3.1.1. Materials and Reagents
-
Rifampicin analytical standard
-
25-Desacetyl Rifampicin analytical standard
-
25-Desacetyl Rifampicin-d3 (internal standard)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (B1220265) (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
3.1.2. Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Rifampicin, 25-Desacetyl Rifampicin, and 25-Desacetyl Rifampicin-d3 in methanol to obtain individual stock solutions of 1 mg/mL.
-
Working Standard Solutions: Serially dilute the stock solutions of Rifampicin and 25-Desacetyl Rifampicin with a 50:50 (v/v) mixture of methanol and water to prepare a series of working standard solutions for the calibration curve.
-
Internal Standard Working Solution (1 µg/mL): Dilute the 25-Desacetyl Rifampicin-d3 stock solution with methanol to obtain a working solution of 1 µg/mL.
3.1.3. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (calibrator, quality control, or unknown), add 20 µL of the internal standard working solution (1 µg/mL).
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
3.1.4. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
| Parameter | Condition |
| LC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.3 mL/min |
| Gradient | Start with 10% B, increase to 90% B over 5 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate for 2 minutes. |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Rifampicin: m/z 823.4 → 791.425-Desacetyl Rifampicin: m/z 781.4 → 749.425-Desacetyl Rifampicin-d3: m/z 784.4 → 752.4 |
| Collision Energy | Optimized for each transition |
3.1.5. Data Analysis
Quantification is performed by constructing a calibration curve of the peak area ratio of the analyte to the internal standard versus the concentration of the analyte. The concentration of the analytes in the unknown samples is then determined from this curve.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow for a pharmacokinetic study utilizing 25-Desacetyl Rifampicin-d3 and the logical relationship of its use as an internal standard.
References
- 1. caymanchem.com [caymanchem.com]
- 2. 25-Desacetyl Rifampicin | 16783-99-6 | SynZeal [synzeal.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. 25-Desacetylrifampicin | C41H56N4O11 | CID 135542225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 25-DESACETYL RIFAMPICIN | 16783-99-6 [chemicalbook.com]
- 6. 25-Desacetyl Rifampicin-d3 (>85%) | LGC Standards [lgcstandards.com]
- 7. 25-Desacetyl Rifampicin-d3 (>85%) | LGC Standards [lgcstandards.com]
- 8. usbio.net [usbio.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
